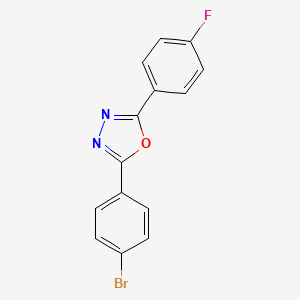
5-Bromo-3-fluoropyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-fluoropyridazine is a heterocyclic compound that contains both bromine and fluorine atoms attached to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-fluoropyridazine typically involves the halogenation of pyridazine derivatives. One common method is the reaction of 3-fluoropyridazine with bromine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as acetonitrile and a temperature range of 0-50°C to ensure optimal yield and selectivity .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-3-fluoropyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide or potassium thiolate, with solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Reactions: Products include 3-fluoro-5-aminopyridazine or 3-fluoro-5-thiopyridazine.
Oxidation and Reduction: Products vary based on the specific reaction but may include hydroxylated or dehalogenated derivatives.
Scientific Research Applications
5-Bromo-3-fluoropyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery, particularly in the development of anti-cancer and anti-inflammatory agents.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-fluoropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of both bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
5-Bromo-3-fluoropyridine: Similar in structure but lacks the additional nitrogen atom in the ring.
3-Fluoro-5-chloropyridazine: Contains a chlorine atom instead of bromine.
5-Bromo-2,3-difluoropyridine: Contains an additional fluorine atom.
Uniqueness: 5-Bromo-3-fluoropyridazine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The combination of bromine and fluorine atoms in the pyridazine ring enhances its potential as a versatile intermediate in various synthetic applications .
Properties
CAS No. |
1337881-84-1 |
|---|---|
Molecular Formula |
C4H2BrFN2 |
Molecular Weight |
176.97 g/mol |
IUPAC Name |
5-bromo-3-fluoropyridazine |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-4(6)8-7-2-3/h1-2H |
InChI Key |
RSIRLHMAQUJXRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN=C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


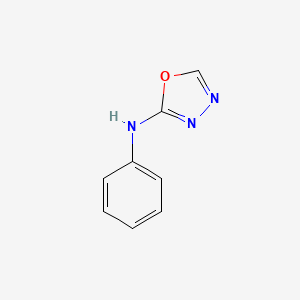

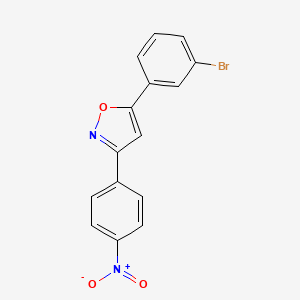
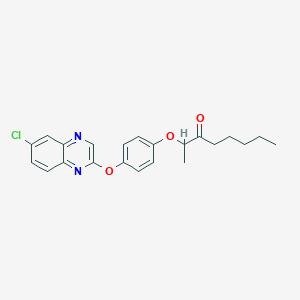

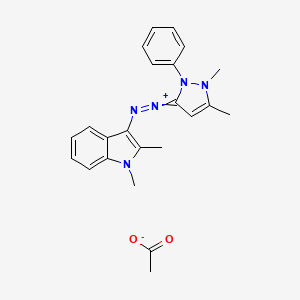
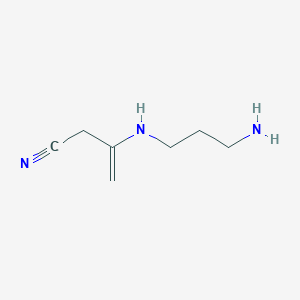
![5-[(4-Chlorophenyl)methyl]-N-methyl-1,3,4-thiadiazol-2-amine](/img/structure/B12906980.png)
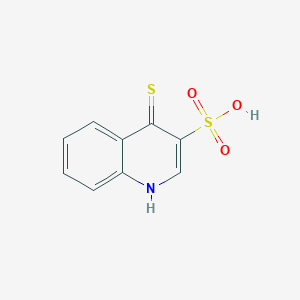
![1-[4-(1H-Indol-2-ylcarbonyl)-3-pyridinyl]-ethanone](/img/structure/B12906986.png)

![1-[(3,4-Dimethoxy-2-nitrophenyl)methyl]isoquinoline](/img/structure/B12906993.png)

